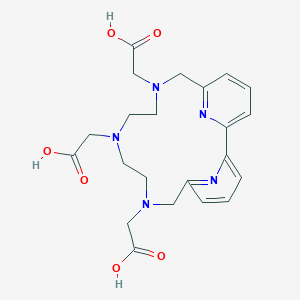
2,2',2''-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is a complex organic compound that belongs to the class of triaza macrocyclic ligands. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Precursors such as pyridine derivatives and amines.
Cyclization Reaction: The cyclization process often requires a catalyst and specific reaction conditions, such as temperature and pH control.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Automation: Automated systems to control reaction parameters precisely.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like water, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential in biological systems, such as enzyme inhibition or metal ion transport.
Medicine: Explored for its potential therapeutic applications, including drug delivery or imaging agents.
Industry: Utilized in industrial processes that require stable metal complexes, such as catalysis or material science.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms, which can influence various molecular targets and pathways, such as:
Metal Ion Transport: Facilitating the transport of metal ions across membranes.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with similar metal-binding properties.
DTPA (Diethylenetriaminepentaacetic acid): Another chelating agent with multiple applications in medicine and industry.
Uniqueness
2,2’,2’'-(4,7,10-Triaza-1,2(2,6)-dipyridinacycloundecaphane-4,7,10-triyl)triacetic acid is unique due to its specific macrocyclic structure, which provides enhanced stability and selectivity in metal ion binding compared to other chelating agents.
Properties
Molecular Formula |
C22H27N5O6 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[8,14-bis(carboxymethyl)-8,11,14,20,21-pentazatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-11-yl]acetic acid |
InChI |
InChI=1S/C22H27N5O6/c28-20(29)13-25-7-9-26(14-21(30)31)11-16-3-1-5-18(23-16)19-6-2-4-17(24-19)12-27(10-8-25)15-22(32)33/h1-6H,7-15H2,(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
IEVKVUJBSSRVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)C3=CC=CC(=N3)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















